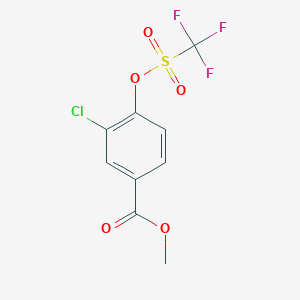
2-Hydroxyethyl-2',2'-dimethylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl-2’,2’-dimethylpropionate can be synthesized through the esterification of pivalic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2-hydroxyethyl-2’,2’-dimethylpropionate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity 2-hydroxyethyl-2’,2’-dimethylpropionate .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl-2’,2’-dimethylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxoethyl-2’,2’-dimethylpropionate.
Reduction: The ester functional group can be reduced to form the corresponding alcohol, 2-hydroxyethyl-2’,2’-dimethylpropanol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Oxoethyl-2’,2’-dimethylpropionate
Reduction: 2-Hydroxyethyl-2’,2’-dimethylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxyethyl-2’,2’-dimethylpropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-hydroxyethyl-2’,2’-dimethylpropionate involves its interaction with specific molecular targets and pathways. In biological systems, the ester functional group can be hydrolyzed by esterases, leading to the release of pivalic acid and 2-hydroxyethanol. These metabolites can then participate in various metabolic pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl acetate: Similar in structure but with an acetate ester group instead of a pivalate ester group.
2-Hydroxyethyl butyrate: Contains a butyrate ester group, differing in the length of the carbon chain.
2-Hydroxyethyl benzoate: Features a benzoate ester group, introducing an aromatic ring into the structure.
Uniqueness
2-Hydroxyethyl-2’,2’-dimethylpropionate is unique due to its pivalate ester group, which imparts distinct chemical and physical properties. The presence of the bulky tert-butyl group in the pivalate moiety provides steric hindrance, influencing the reactivity and stability of the compound .
Propriétés
Numéro CAS |
20267-19-0 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-hydroxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)6(9)10-5-4-8/h8H,4-5H2,1-3H3 |
Clé InChI |
YMLMPWTWWZJGAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)

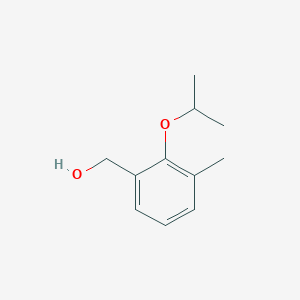
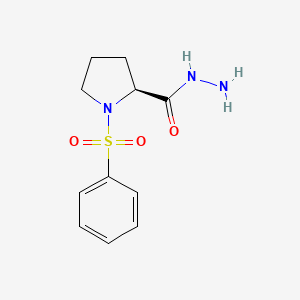
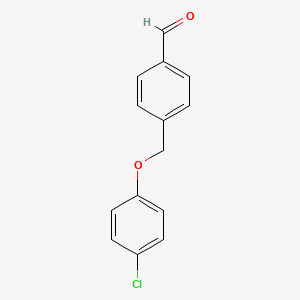
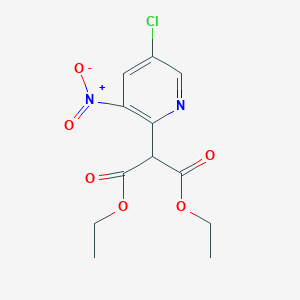
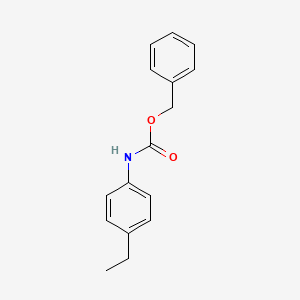
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
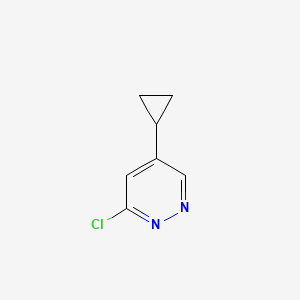

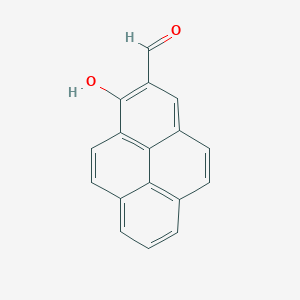
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
